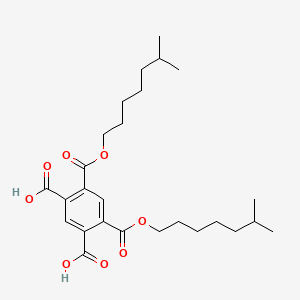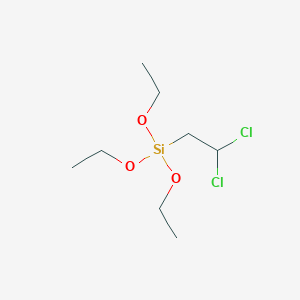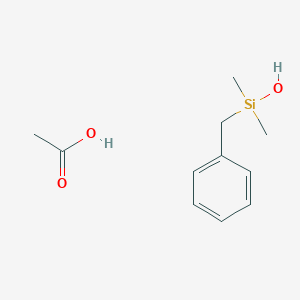
9-Methyltricosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyltricosane is a hydrocarbon with the molecular formula C24H50 . It is a branched alkane, specifically a methylated derivative of tricosane. This compound is notable for its presence in the cuticular lipids of certain insects, where it plays a role in chemical communication and protection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltricosane typically involves the alkylation of tricosane. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: 9-Methyltricosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under strong oxidizing conditions, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although already fully saturated, any impurities or unsaturated derivatives can be hydrogenated to yield pure this compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often requiring UV light or radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic media.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) with UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed:
Oxidation: Methylated alcohols, ketones, or carboxylic acids.
Reduction: Pure this compound.
Substitution: Halogenated derivatives such as 9-chloromethyltricosane.
Aplicaciones Científicas De Investigación
9-Methyltricosane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in insect cuticular lipids, which are crucial for waterproofing and chemical signaling.
Industry: Utilized in the formulation of lubricants and as a reference compound in the petrochemical industry
Mecanismo De Acción
The mechanism of action of 9-Methyltricosane in biological systems involves its integration into the cuticular lipid layer of insects. This layer provides a barrier against desiccation and pathogens. The molecular targets include enzymes involved in lipid metabolism and transport proteins that facilitate its incorporation into the cuticle .
Comparación Con Compuestos Similares
Tricosane: The parent hydrocarbon without the methyl group.
3-Methyltricosane: Another methylated derivative with the methyl group at a different position.
11-Methyltricosane: A similar compound with the methyl group at the 11th position
Uniqueness: 9-Methyltricosane is unique due to its specific methylation pattern, which influences its physical properties and biological functions. Its presence in insect cuticular lipids highlights its role in species-specific chemical communication and environmental adaptation .
Propiedades
Número CAS |
69526-87-0 |
|---|---|
Fórmula molecular |
C24H50 |
Peso molecular |
338.7 g/mol |
Nombre IUPAC |
9-methyltricosane |
InChI |
InChI=1S/C24H50/c1-4-6-8-10-12-13-14-15-16-17-19-21-23-24(3)22-20-18-11-9-7-5-2/h24H,4-23H2,1-3H3 |
Clave InChI |
LONYBAXSVHLIBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)






![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)
